Parishin E

説明

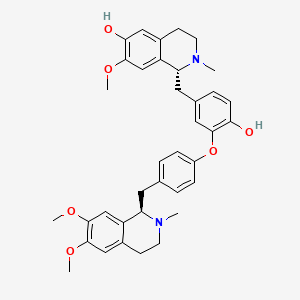

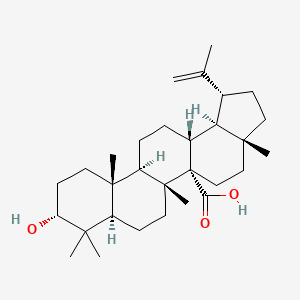

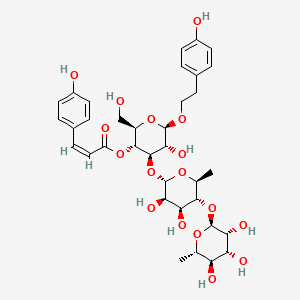

Parishin E is a natural product found in Gastrodia elata . It is a parishin derivative that may have antioxidant properties . The molecular formula of Parishin E is C19H24O13 and its molecular weight is 460.39 g/mol .

Molecular Structure Analysis

The IUPAC name of Parishin E is 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid . The exact mass and monoisotopic mass of Parishin E are both 460.12169082 g/mol .

Physical And Chemical Properties Analysis

Parishin E is a solid compound . It has a molecular weight of 460.39 g/mol and a molecular formula of C19H24O13 . It has a computed topological polar surface area of 221 Ų and a complexity of 662 .

科学的研究の応用

Lifespan Extension and Anti-Aging Properties :

- Parishin has been shown to extend the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway. This includes an increase in cell survival rate under oxidative stress conditions, increased expression of the Sir2 gene and SOD activity, and decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) (Lin et al., 2016).

- Another study found that Parishin treatment ameliorates aging-induced cardiopulmonary fibrosis in mice and influences gut microbiota, suggesting potential applications in delaying aging (Zhao et al., 2022).

Neuroprotective Effects :

- Parishin C has been found to prevent Aβ1–42-induced inhibition of long-term potentiation, which is related to NMDA receptors. This suggests potential applications in treating neuronal disorders (Liu et al., 2016).

- The metabolic profile of parishin, which includes processes like hydrolyzation, oxidation, sulfation, and glucuronidation, has been studied to understand its role as a neuroprotective agent against brain disorders (Tang et al., 2015).

Cardiopulmonary and Myocardial Protection :

- Parishin has shown potential in providing myocardial protection. Parishins J and B were found to be effective in protecting myocardial cells from hypoxia/reoxygenation injury, suggesting a role in treating myocardial ischemia (Wang et al., 2019).

Pharmacokinetics and Quality Evaluation :

- Studies have been conducted on the pharmacokinetics of Parishin, gastrodin, and other components of Gastrodia elata, providing insights into their metabolism and bioavailability in the body (Tang et al., 2015).

- A quality evaluation of Gastrodia Elata tubers, based on HPLC fingerprint analyses and quantitative analysis of multiple components including Parishin E, was conducted to ensure clinical safety and efficacy (Li et al., 2019).

Safety And Hazards

Parishin E is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact with skin or eyes, it is recommended to wash out with copious amounts of water and seek medical attention .

Relevant Papers

Several papers have been published on Parishin E and related compounds. For example, one study investigated the metabolic profile of parishin using ultra-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry . Another study developed a sensitive pharmacokinetic quantitative method for investigating Gastrodin, Parishin, and Parishin B, C, and E in beagle dog plasma . These papers provide valuable insights into the properties and potential uses of Parishin E.

特性

IUPAC Name |

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUTKHLNZBMEG-HUNOYVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parishin E | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)

![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/no-structure.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)